4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Description

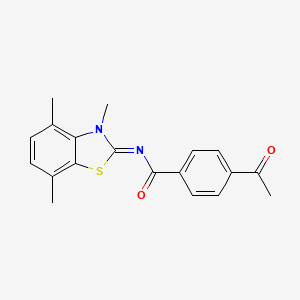

The compound 4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with methyl groups at positions 3, 4, and 5. The benzamide moiety is acetylated at the para position (C4).

Properties

IUPAC Name |

4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-11-5-6-12(2)17-16(11)21(4)19(24-17)20-18(23)15-9-7-14(8-10-15)13(3)22/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWASUJHCHBHELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound can be characterized by its chemical formula and molecular weight of approximately 288.36 g/mol. The structure comprises a benzothiazole moiety linked to a benzamide group, which is crucial for its biological activity.

Research indicates that compounds with similar structures often exert their effects through various mechanisms, including:

- Apoptosis Induction : N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating caspases and promoting cytochrome c release from mitochondria .

- Antibacterial Activity : Compounds with benzothiazole derivatives typically exhibit antibacterial properties by disrupting bacterial cell division mechanisms, particularly targeting the FtsZ protein involved in cell wall synthesis .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Case Studies

- Anticancer Activity : In a study utilizing the Sulforhodamine B (SRB) assay, it was demonstrated that related benzamide compounds showed significant cytotoxic effects against leukemia and lymphoma cell lines. The mechanism involved caspase-dependent apoptosis pathways .

- Antibacterial Efficacy : A recent study highlighted that benzothiazole derivatives exhibited superior potency against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the benzamide structure could enhance antibacterial efficacy .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole and Benzamide Moieties

Key structural analogs differ in substituent patterns on both the benzothiazole ring and the benzamide group.

Key Observations:

- Substituent Positionality: The target compound's 3,4,7-trimethyl benzothiazole contrasts with 3,5,7-trimethyl () and 3-ethyl-4,7-dimethoxy () analogs.

- Functional Group Effects : The 4-acetyl group (electron-withdrawing) in the target compound vs. sulfamoyl (polar, hydrogen-bonding) or methoxy (electron-donating) groups in analogs alters hydrophobicity and solubility. Sulfamoyl derivatives () likely exhibit higher polarity (lower logP) compared to the acetylated target compound.

- Molecular Weight : Sulfamoyl analogs (e.g., ) have higher molecular weights (~617 g/mol) due to bulky substituents, which may influence pharmacokinetics.

Computational and Physicochemical Properties

From , the compound N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has a topological polar surface area (TPSA) of 85.7 Ų and a logP of 3.9, indicating moderate lipophilicity. By analogy:

- The target compound’s acetyl group may reduce TPSA compared to sulfamoyl analogs but increase it relative to methoxy derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.